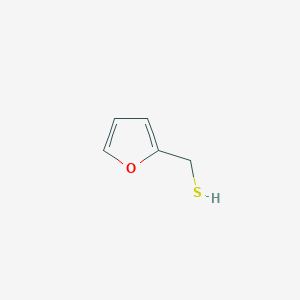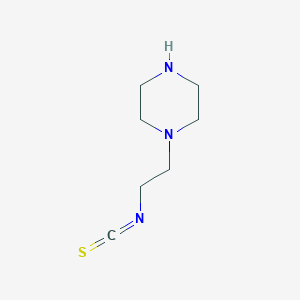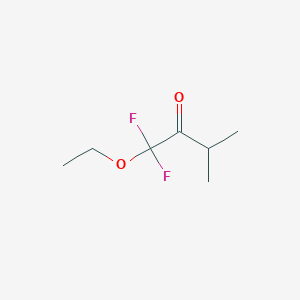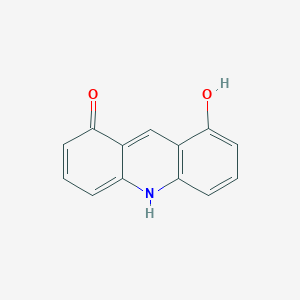
8-Hydroxyacridin-1(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyacridin-1(10H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various fields of research, including biochemistry, pharmacology, and medicine. The aim of
作用機序
The mechanism of action of 8-Hydroxyacridin-1(10H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
生化学的および生理学的効果
8-Hydroxyacridin-1(10H)-one has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 8-Hydroxyacridin-1(10H)-one in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, antimicrobial agent, and anticancer drug. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer and normal cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 8-Hydroxyacridin-1(10H)-one. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in medicine, including as an anticancer drug and neuroprotective agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 8-Hydroxyacridin-1(10H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 8-Hydroxyacridin-1(10H)-one.
科学的研究の応用
8-Hydroxyacridin-1(10H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. In addition, it has been used as a fluorescent probe for the detection of metal ions, DNA, and RNA.
特性
CAS番号 |
191915-75-0 |
|---|---|
製品名 |
8-Hydroxyacridin-1(10H)-one |
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
acridine-1,8-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H |
InChIキー |
YHTTZXVBJOFCSE-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
SMILES |
C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O |
正規SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
同義語 |
1,8-Acridinediol (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



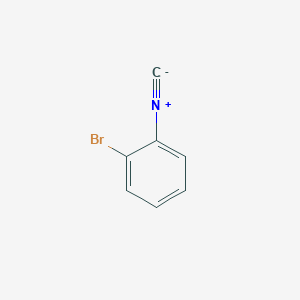
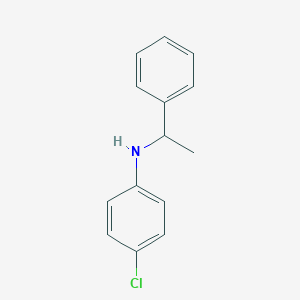
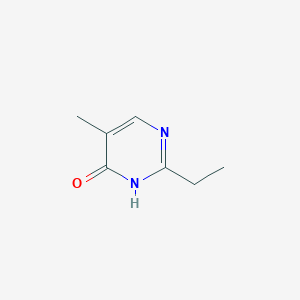
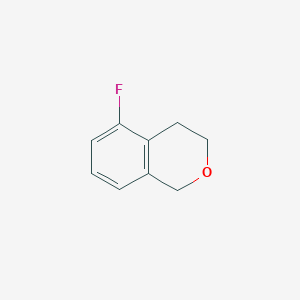
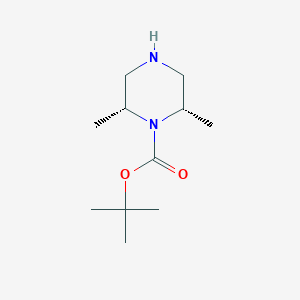
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
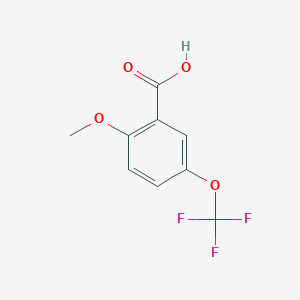
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
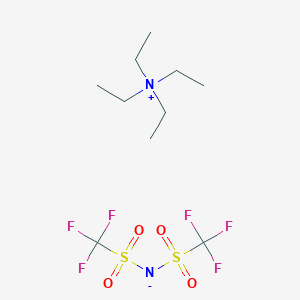
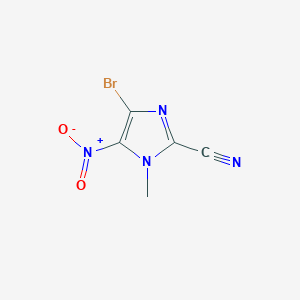
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
